3-Hydroxy-3-methylpentan-2-one

Description

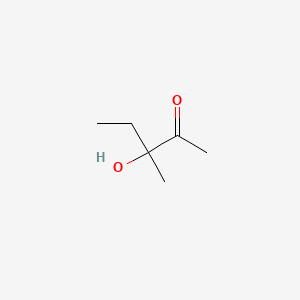

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCUSEDRQWYNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279826 | |

| Record name | 3-hydroxy-3-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-24-7 | |

| Record name | NSC31641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-3-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylpentan-2-one: Discovery and Natural Occurrence

This technical guide provides a comprehensive overview of the current scientific understanding of 3-hydroxy-3-methylpentan-2-one, a volatile organic compound identified in roasted chicory. This document is intended for researchers, scientists, and professionals in the fields of food science, natural products, and drug development.

Introduction

This compound is a tertiary alpha-hydroxy ketone with the chemical formula C₆H₁₂O₂. While its presence has been noted in the volatile fraction of roasted chicory, a definitive initial discovery and a comprehensive toxicological and pharmacological profile are not extensively documented in publicly available literature. Its likely formation during the roasting of chicory root suggests a role as a flavor or aroma compound, generated through the complex series of chemical reactions known as the Maillard reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 560-24-7 | PubChem |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Discovery and Natural Occurrence

While a singular, seminal report on the discovery of this compound is not apparent in the surveyed literature, its identification is linked to the analysis of volatile compounds in roasted chicory (Cichorium intybus L.). The roasting process induces profound chemical changes in the chicory root, leading to the formation of a complex array of aroma and flavor compounds. It is within this complex matrix that this compound has been identified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

The natural occurrence of this compound appears to be linked to thermally processed foods, where the necessary precursors (amino acids and reducing sugars) are present. To date, roasted chicory is the most prominently cited natural source of this compound.

Proposed Formation Pathway

The formation of this compound in roasted chicory is most plausibly attributed to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. A likely precursor for this specific ketone is the amino acid L-isoleucine. The proposed pathway involves the Strecker degradation of isoleucine.

The key steps in this proposed pathway are:

-

Strecker Degradation of Isoleucine: In the presence of a dicarbonyl compound (formed during the Maillard reaction), the amino acid L-isoleucine undergoes Strecker degradation to yield 2-methylbutanal.

-

Aldol-type Condensation: It is postulated that a subsequent reaction, possibly an aldol-type condensation involving acetaldehyde (B116499) (also a product of the Maillard reaction), could lead to the formation of the carbon skeleton of this compound.

-

Oxidation: A final oxidation step would then yield the target molecule, this compound.

Experimental Protocols

The following is a generalized protocol for the isolation and identification of this compound from roasted chicory, based on common methodologies for the analysis of volatile compounds in food matrices.

4.1. Sample Preparation

-

Obtain commercially available roasted chicory root.

-

Grind the roasted chicory root to a fine powder using a laboratory mill.

-

Store the powdered sample in an airtight container at -20°C until extraction.

4.2. Isolation of Volatile Compounds by Simultaneous Distillation-Extraction (SDE)

-

Place a known amount (e.g., 50 g) of the powdered chicory sample into a 1 L round-bottom flask with 500 mL of distilled water.

-

Add an internal standard (e.g., 2-octanol) to the flask for quantification purposes.

-

Connect the flask to a Likens-Nickerson type simultaneous distillation-extraction (SDE) apparatus.

-

Use a suitable organic solvent with a low boiling point (e.g., dichloromethane (B109758) or diethyl ether) in the solvent flask of the SDE apparatus.

-

Heat both the sample flask and the solvent flask. The steam from the sample flask will carry the volatile compounds into the condenser, where they will be condensed along with the solvent vapor.

-

Continue the distillation-extraction for a sufficient time (e.g., 2-3 hours) to ensure efficient extraction of the volatile compounds.

-

After extraction, carefully collect the organic solvent containing the extracted volatiles.

-

Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4.3. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Inject a small aliquot (e.g., 1 µL) of the concentrated extract into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 250°C) to separate the volatile compounds based on their boiling points.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that will encompass the molecular ion and fragment ions of the target compound (e.g., m/z 35-350).

-

Ion Source Temperature: Set to a standard temperature (e.g., 230°C).

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from a reputable mass spectral library (e.g., NIST, Wiley).

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-3-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylpentan-2-one, a tertiary alpha-hydroxy ketone, is a valuable organic compound with applications as an intermediate in various chemical syntheses. Understanding its physicochemical properties is paramount for its effective use in research and development, particularly in fields such as medicinal chemistry and material science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while several computed values are available from reliable databases, experimentally determined data for some properties of this specific molecule are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| CAS Number | 560-24-7 | Guidechem[2] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(C)(C(=O)C)O | PubChem[1] |

| InChIKey | KHCUSEDRQWYNDS-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point | No experimental data available | |

| Melting Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility in Water | No experimental data available | |

| pKa (acidic) | No experimental data available | |

| logP (Octanol-Water Partition Coefficient) | 0.4 (Computed) | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (Computed) | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | Guidechem[2] |

| Rotatable Bond Count | 2 (Computed) | Guidechem[2] |

| Topological Polar Surface Area | 37.3 Ų (Computed) | PubChem[1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small-scale distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature range is the boiling point.

Determination of Melting Point

For solid compounds, the melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Capillary tubes

-

Sample of the solid compound

Procedure:

-

Finely powder a small amount of the solid compound.

-

Pack the powdered solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly at first, and then more slowly as the expected melting point is approached (approximately 1-2 °C per minute).

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Add a known mass (e.g., 10 mg) of this compound to a test tube.

-

Add a known volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved.

-

If the substance dissolves, it is classified as soluble. If not, it is classified as insoluble. For quantitative analysis, the concentration of the dissolved substance can be determined using techniques like HPLC or UV-Vis spectroscopy after separating the undissolved solid.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add equal volumes of the n-octanol and water to a separatory funnel.

-

Add a known amount of the compound stock solution to the separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and the octanol (B41247) layers.

-

Determine the concentration of the compound in each layer using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of an unknown organic compound, which is a fundamental process in chemical research and drug development.

Caption: A flowchart illustrating the systematic process for determining the physicochemical properties of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no significant body of published literature detailing specific biological activities or signaling pathway interactions for this compound. Its primary documented use is as a chemical intermediate in organic synthesis. Researchers investigating potential biological effects of this compound would be exploring a novel area of study.

Safety Information

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis and Characterization of 3-Hydroxy-3-methylpentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-Hydroxy-3-methylpentan-2-one, a tertiary aldol (B89426) adduct. This document outlines two plausible synthetic routes, detailed experimental protocols, and comprehensive characterization data. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (CAS No: 560-24-7) is a keto-alcohol with the molecular formula C₆H₁₂O₂.[1] Its structure, featuring a tertiary alcohol adjacent to a ketone, makes it a potentially valuable building block in organic synthesis. The presence of both a hydroxyl and a carbonyl group allows for a variety of chemical transformations, rendering it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide details its preparation via two common and effective methods: a base-catalyzed Aldol condensation and a Grignard reaction.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 560-24-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 140-141 °C | [2] |

| Density | 0.971 g/mL at 25 °C | [2] |

| Solubility | Soluble in chloroform | [2] |

Synthetic Routes

Two primary synthetic pathways for the preparation of this compound are presented: the Aldol condensation and the Grignard reaction.

Synthesis via Aldol Condensation

The base-catalyzed Aldol condensation of 2-butanone (B6335102) and acetone (B3395972) is a straightforward approach to synthesize this compound. In this reaction, the enolate of 2-butanone acts as a nucleophile, attacking the carbonyl carbon of acetone.

Synthesis via Grignard Reaction

An alternative method involves the Grignard reaction between ethylmagnesium bromide and 2,3-butanedione (B143835) (diacetyl). The Grignard reagent adds to one of the carbonyl groups of the diketone, followed by an aqueous workup to yield the desired tertiary alcohol.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol for Aldol Condensation

This protocol is adapted from general procedures for base-catalyzed aldol condensations.[3][4]

Materials:

-

2-Butanone

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 g, 25 mmol) in ethanol (20 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

A mixture of 2-butanone (7.21 g, 100 mmol) and acetone (2.90 g, 50 mmol) is added dropwise to the cooled NaOH solution over 30 minutes with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is then neutralized with dilute hydrochloric acid to a pH of ~7.

-

The ethanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous ammonium chloride (50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure.

Protocol for Grignard Reaction

This protocol is based on general procedures for Grignard reactions.[5][6]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

2,3-Butanedione (diacetyl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.34 g, 55 mmol) and a small crystal of iodine.

-

A solution of ethyl bromide (5.45 g, 50 mmol) in anhydrous diethyl ether (20 mL) is placed in the dropping funnel.

-

A small amount of the ethyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The Grignard reagent is cooled in an ice bath. A solution of 2,3-butanedione (4.30 g, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel.

-

After the addition, the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL) while cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure.

Characterization Data

The following section details the expected characterization data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ 0.9 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group (-CH₂CH₃ ).

-

δ 1.2 (s, 3H): Singlet from the methyl protons attached to the tertiary carbon (-C(OH)(CH₃ )CH₂CH₃).

-

δ 1.6 (q, 2H): Quartet from the methylene (B1212753) protons of the ethyl group (-CH₂ CH₃).

-

δ 2.2 (s, 3H): Singlet corresponding to the acetyl methyl protons (-C(=O)CH₃ ).

-

δ 3.5 (s, 1H): Broad singlet from the hydroxyl proton (-OH ).

¹³C NMR (Predicted):

-

δ 8.0: -CH₂C H₃

-

δ 25.0: -C(=O)C H₃

-

δ 26.0: -C(OH)(C H₃)CH₂CH₃

-

δ 32.0: -C H₂CH₃

-

δ 75.0: -C (OH)(CH₃)CH₂CH₃

-

δ 212.0: -C (=O)CH₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Hydroxyl group stretching |

| ~2970 | C-H | Alkane stretching |

| ~1710 | C=O | Ketone carbonyl stretching |

| ~1360 | C-H | Alkane bending |

| ~1170 | C-O | Alcohol C-O stretching |

Mass Spectrometry (MS)

Note: GC-MS data is available for this compound, though a detailed fragmentation pattern is not provided in the search results.[1][9] The molecular ion peak [M]⁺ is expected at m/z = 116. Key fragmentation patterns would likely involve the loss of small neutral molecules or radicals.

Expected Fragmentation:

-

m/z = 101: Loss of a methyl radical ([M-15]⁺).

-

m/z = 87: Loss of an ethyl radical ([M-29]⁺).

-

m/z = 73: Alpha-cleavage, loss of an acetyl radical.

-

m/z = 43: Acetyl cation ([CH₃CO]⁺).

Purification and Analysis Workflow

The general workflow for the purification and analysis of the synthesized this compound is depicted below.

Conclusion

This technical guide has provided two robust and well-established methods for the synthesis of this compound. The detailed experimental protocols, along with the summarized physical, chemical, and spectral data, offer a comprehensive resource for researchers. The versatility of this molecule as a synthetic intermediate suggests its potential for broader applications in the development of novel chemical entities. Further experimental validation of the predicted spectral data is recommended for rigorous structural confirmation.

References

- 1. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. amherst.edu [amherst.edu]

- 4. webassign.net [webassign.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. mimedb.org [mimedb.org]

- 8. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 3-Hydroxy-3-methylpentan-2-one: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-3-methylpentan-2-one, catering to researchers, scientists, and professionals in drug development. The document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. All quantitative data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Singlet (broad) | 1H | -OH |

| ~2.1 | Singlet | 3H | -C(O)CH₃ |

| ~1.6 | Quartet | 2H | -CH₂CH₃ |

| ~1.2 | Singlet | 3H | -C(OH)CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR (Expected)

| Chemical Shift (ppm) | Carbon Assignment |

| ~210 - 215 | C=O (Ketone) |

| ~75 - 80 | -C(OH)- |

| ~30 - 35 | -CH₂CH₃ |

| ~25 - 30 | -C(O)CH₃ |

| ~20 - 25 | -C(OH)CH₃ |

| ~8 - 12 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400 | Strong, Broad | O-H | Stretching |

| ~2970 | Strong | C-H | Stretching (sp³) |

| ~1710 | Strong | C=O | Stretching (Ketone) |

| ~1460 | Medium | C-H | Bending (CH₂) |

| ~1370 | Medium | C-H | Bending (CH₃) |

| ~1170 | Medium | C-O | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available.[1][2] The fragmentation pattern is consistent with the structure of an aliphatic hydroxy ketone.

| m/z | Relative Intensity (%) | Possible Fragment |

| 87 | ~40 | [M - C₂H₅]⁺ |

| 73 | ~10 | [M - C(O)CH₃]⁺ |

| 59 | ~100 | [C₃H₇O]⁺ |

| 43 | ~85 | [CH₃CO]⁺ |

| 29 | ~30 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and check the depth using a sample gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp NMR signals.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. An adequate number of scans should be performed to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a standard pulse sequence with proton decoupling. A significantly larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup :

-

Perform a background scan with the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation :

-

For GC-MS analysis, dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup :

-

Set up the gas chromatograph with an appropriate column and temperature program to separate the analyte from any impurities.

-

Set the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-200).

-

-

Data Processing :

-

Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.

-

Compare the fragmentation pattern to spectral libraries for confirmation, if available.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

3-Hydroxy-3-methylpentan-2-one CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for 3-Hydroxy-3-methylpentan-2-one, a tertiary alpha-hydroxy ketone. The information is presented to support research, development, and procurement activities involving this compound.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C6H12O2. Its structure features a pentanone backbone with a hydroxyl group and a methyl group attached to the third carbon atom.

Key Chemical Identifiers

A precise identification of chemical compounds is critical in scientific research and development. The following table summarizes the primary chemical identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 560-24-7[1][2][3][4] |

| IUPAC Name | This compound[5] |

| PubChem CID | 225147[1][5] |

| Molecular Formula | C6H12O2[1][5][6] |

| Molecular Weight | 116.16 g/mol [1][5][6] |

| InChI | InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3[1][5][6][7] |

| InChIKey | KHCUSEDRQWYNDS-UHFFFAOYSA-N[1][5][6][7] |

| Canonical SMILES | CCC(C)(C(=O)C)O[1][5][6][7][8] |

| Synonyms | 2-Pentanone, 3-hydroxy-3-methyl-[1][2][5]; 3-hydroxy-3-methyl-2-pentanone[1] |

It is important to note that the CAS number 115-22-0 is sometimes incorrectly associated with this compound. However, CAS 115-22-0 correctly identifies 3-Hydroxy-3-methyl-2-butanone [9][10][11][12][13], a different chemical with the molecular formula C5H10O2.

Experimental Protocols and Signaling Pathways

Currently, detailed experimental protocols and established signaling pathways specifically involving this compound are not extensively documented in publicly available scientific literature. As a relatively simple organic molecule, it is more commonly utilized as a building block in organic synthesis or as a reference compound in analytical studies.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical connection between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between the chemical name and its primary identifiers.

References

- 1. Page loading... [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-Pentanone, 3-hydroxy-3-methyl- (8CI,9CI) CAS#: 560-24-7 [m.chemicalbook.com]

- 4. 560-24-7(2-Pentanone,3-hydroxy-3-methyl-) | Kuujia.com [kuujia.com]

- 5. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 115-22-0 | Buy Now [molport.com]

- 7. chemcd.com [chemcd.com]

- 8. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 9. 3-methyl acetoin, 115-22-0 [thegoodscentscompany.com]

- 10. scbt.com [scbt.com]

- 11. 3-Hydroxy-3-methyl-2-butanone, 90+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. 115-22-0|3-Hydroxy-3-methyl-2-butanone| Ambeed [ambeed.com]

- 13. 3-羟基-3-甲基-2-丁酮 95% anhydrous basis | Sigma-Aldrich [sigmaaldrich.com]

Tautomerism in α-Hydroxy Ketones: An In-depth Technical Guide Focused on 3-Hydroxy-3-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental analysis, and mechanistic understanding of tautomerism in α-hydroxy ketones, with a specific focus on 3-hydroxy-3-methylpentan-2-one. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development, offering detailed insights into the structural dynamics and reactivity of this important class of molecules.

Introduction to Tautomerism in α-Hydroxy Ketones

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism in carbonyl compounds is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons. α-Hydroxy ketones, such as this compound, possess both a hydroxyl group and a carbonyl group on adjacent carbon atoms, leading to a unique and intricate tautomeric landscape.

The keto-enol equilibrium in these molecules is influenced by a variety of factors including solvent polarity, temperature, and the presence of acid or base catalysts.[1] The ability of some α-hydroxy ketones to tautomerize into an aldehyde form is a key aspect of their chemical reactivity.[2] Understanding and quantifying this equilibrium is crucial for predicting the chemical behavior, stability, and biological activity of these compounds in various environments.

Tautomeric Forms of this compound

This compound can exist in equilibrium between its keto form and two possible enol forms. The enolization can occur towards the methyl group or the ethyl group attached to the carbonyl carbon.

-

Keto Form: this compound

-

Enol Form 1: (Z/E)-3-methylpent-2-en-2,3-diol

-

Enol Form 2: (Z/E)-3-methylenepentan-2,3-diol

The relative stability of these forms is dictated by factors such as the substitution pattern of the double bond and potential intramolecular hydrogen bonding. Generally, the keto form is thermodynamically more stable for simple ketones.[3] However, the enol form can be stabilized by conjugation or intramolecular hydrogen bonding.[4]

Mechanistic Pathways of Tautomerization

The interconversion between the keto and enol forms of this compound can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerization

Under acidic conditions, the carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogen. A weak base, such as water, can then deprotonate the α-carbon to form the enol.[2]

Base-Catalyzed Tautomerization

In the presence of a base, an α-hydrogen is abstracted to form an enolate ion. Subsequent protonation of the enolate oxygen by a proton source, like water, yields the enol form.[5]

Experimental Protocols for Studying Tautomerism

The quantitative analysis of tautomeric equilibria relies on various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution.[6] The distinct chemical environments of protons and carbons in the keto and enol forms give rise to separate signals in the ¹H and ¹³C NMR spectra.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects.

-

Data Acquisition: Record the ¹H NMR spectrum at a specific temperature. Ensure the spectral width is sufficient to capture all signals, including the potentially broad enolic hydroxyl proton.

-

Signal Integration: Integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the α-protons of the keto form will have a different chemical shift than the vinylic protons of the enol form.[7]

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) can be calculated from the ratio of the integrated signal areas: K_eq = [Enol] / [Keto] = (Integral of Enol signal) / (Integral of Keto signal)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria by exploiting the different electronic transitions of the keto and enol forms.[8] The enol form, with its C=C double bond in conjugation with the hydroxyl group, typically exhibits a π → π* transition at a longer wavelength than the n → π* transition of the keto form.

Experimental Protocol for UV-Vis Analysis:

-

Solvent Selection: Choose a solvent that does not absorb in the region of interest and in which the compound is soluble.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of a dilute solution of this compound.

-

Data Analysis: The presence of distinct absorption bands can indicate the presence of both tautomers. The relative intensities of these bands can be used to estimate the ratio of the tautomers, although this method is often less precise than NMR for quantitative analysis without knowing the molar absorptivities of each tautomer.[9]

Gas Chromatography (GC)

Gas chromatography can be used to separate and quantify tautomers if their interconversion is slow on the chromatographic timescale. This technique is particularly useful for analyzing the composition of tautomeric mixtures in the gas phase.

Quantitative Data and Analysis

Table 1: Predicted Tautomeric Equilibrium Data for this compound in Different Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | % Keto (Predicted) | % Enol (Predicted) | K_eq ([Enol]/[Keto]) (Predicted) |

| Hexane | 1.88 | >99 | <1 | <0.01 |

| Chloroform | 4.81 | ~98 | ~2 | ~0.02 |

| Acetone | 20.7 | ~95 | ~5 | ~0.05 |

| Methanol | 32.7 | ~90 | ~10 | ~0.11 |

| Water | 80.1 | ~85 | ~15 | ~0.18 |

Note: The values in this table are hypothetical and are intended to illustrate the expected trend of increasing enol content with increasing solvent polarity due to the stabilization of the more polar enol tautomer.

Visualizations

Tautomeric Equilibrium of this compound

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 6. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Data for 3-Hydroxy-3-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the thermochemical properties of 3-Hydroxy-3-methylpentan-2-one. Given the sparse availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document outlines the available physicochemical information, provides generalized experimental protocols for the determination of key thermochemical parameters, and presents a logical workflow for such a study. This guide is intended to support researchers and scientists in the fields of chemistry, pharmacology, and drug development in understanding and potentially determining the thermochemical characteristics of this and similar α-hydroxy ketones.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molar Mass | 116.16 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 560-24-7 | [1] |

| Density | 0.971 g/mL at 25 °C | [4] |

| Boiling Point | 140-141 °C | [4] |

| XLogP3 | 0.4 | [1][3] |

Experimental Protocols for Thermochemical Data Determination

The following sections describe generalized experimental methodologies for determining the key thermochemical properties of a compound like this compound. These protocols are based on established calorimetric techniques.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). The experimental procedure involves the complete combustion of a known mass of the substance in a constant-volume calorimeter, commonly known as a bomb calorimeter.

Principle: The heat released during the combustion reaction is absorbed by the calorimeter and the surrounding water bath, leading to a temperature increase. By knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Apparatus:

-

Bomb calorimeter (including the bomb, water bucket, stirrer, and ignition system)

-

High-precision thermometer (e.g., a Beckmann thermometer or a digital thermometer with a resolution of at least 0.001 °C)

-

Balance with a precision of at least 0.1 mg

-

Oxygen cylinder with a pressure regulator

-

Pellet press

-

Crucible (e.g., platinum or fused silica)

-

Ignition wire (e.g., platinum or nichrome)

Procedure:

-

Calibration of the Calorimeter: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.

-

A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible.

-

A known length of ignition wire is attached to the electrodes of the bomb, with the wire in contact with the pellet.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature of the water is recorded for a period to establish a baseline.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

Ccal is calculated using the known enthalpy of combustion of benzoic acid and the measured ΔT.

-

-

Combustion of this compound:

-

A known mass (typically 0.5 - 1.0 g) of this compound is accurately weighed into the crucible.

-

The procedure is repeated as described for the calibration with benzoic acid.

-

The heat released by the combustion of the sample is calculated using the previously determined Ccal and the measured ΔT.

-

-

Calculation of ΔHf°:

-

The constant-volume heat of combustion (ΔUc°) is calculated from the heat released and the mass of the sample.

-

Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and for the heat of combustion of the ignition wire.

-

The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc° using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's law, based on the balanced combustion reaction and the known standard enthalpies of formation of CO₂(g) and H₂O(l).

-

The heat capacity and standard entropy of a substance are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Adiabatic Calorimetry: This technique involves measuring the temperature increase of a sample upon the input of a known amount of electrical energy, under conditions where no heat is exchanged with the surroundings.

Procedure Outline:

-

A known mass of the sample is placed in a sample container within the adiabatic calorimeter.

-

The sample is cooled to a low temperature (e.g., near absolute zero).

-

A known quantity of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured precisely.

-

The heat capacity at that temperature is calculated.

-

This process is repeated in small temperature increments over the desired temperature range.

-

The standard entropy at a given temperature T (S°(T)) is then calculated by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions.

Differential Scanning Calorimetry (DSC): DSC can also be used to measure the heat capacity of a substance. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the standard enthalpy of formation for a compound like this compound.

Caption: Workflow for Determining Enthalpy of Formation.

Signaling Pathways and Chemical Reactions

Currently, there is limited information in the public domain regarding specific biological signaling pathways in which this compound is directly involved. As an α-hydroxy ketone, it is a structural motif present in some biologically active molecules and can be a product of certain metabolic processes. For instance, α-hydroxy ketones can be formed through the oxidation of ketones or the condensation of carbonyl compounds.[5] Further research is required to elucidate any specific roles of this compound in biological systems.

References

- 1. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 3. (3R)-3-Hydroxy-3-methylpentan-2-one | C6H12O2 | CID 12261370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Hydroxy ketone - Wikipedia [en.wikipedia.org]

The Biological Activity of Tertiary α-Hydroxy Ketones: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary α-hydroxy ketones are a class of organic compounds characterized by a ketone functional group with a hydroxyl group attached to the adjacent tertiary carbon atom. This structural motif is found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of medicinally relevant molecules.[1] The inherent chirality and reactivity of this functional group have positioned tertiary α-hydroxy ketones as a focal point in drug discovery, with demonstrated activities spanning anticancer, antimicrobial, and neuroprotective domains. This technical guide provides a comprehensive overview of the biological activities of tertiary α-hydroxy ketones, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of Tertiary α-Hydroxy Ketones

The synthesis of chiral tertiary α-hydroxy ketones is a critical step in their biological evaluation. Various methods have been developed to achieve high enantiopurity and yield.

Asymmetric Synthesis via Decarboxylative Chlorination and Nucleophilic Substitution

A notable method for synthesizing chiral tertiary α-hydroxy ketones involves the asymmetric decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution. This organocatalytic approach provides high enantiopurity.[1]

Experimental Protocol: Asymmetric Synthesis of 2-Allyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one [1]

-

Preparation of the α-chloroketone: To a solution of 2-allyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 mmol) in toluene (B28343) (5 mL) is added a chiral primary amine catalyst (e.g., a derivative of a natural amino acid, 0.1 mmol) and N-chlorosuccinimide (NCS, 1.5 mmol). The reaction mixture is stirred at ambient temperature until the starting material is consumed (monitored by TLC). The resulting α-chloroketone is then purified by flash column chromatography.

-

Nucleophilic Substitution: The purified α-chloroketone (0.5 mmol) is dissolved in acetonitrile (B52724) (2.5 mL). Tetrabutylammonium hydroxide (B78521) (TBAOH, 40% in water, 0.75 mmol) is added, and the mixture is stirred at ambient temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexane:ethyl acetate gradient) to yield the tertiary α-hydroxy ketone.

Workflow for Asymmetric Synthesis

Anticancer Activity

Tertiary α-hydroxy ketones have emerged as promising scaffolds for the development of novel anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative tertiary α-hydroxy ketones and related compounds.

| Compound Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| β'-acyloxy-α,β-unsaturated ketones | Various derivatives | A2780, SW1573, HBL-100, T-47D, WiDr | 0.5 - 3.9 | (Not explicitly found in search results) |

| Chalcone Derivatives | DMC derivatives (e.g., 2b) | Various sensitive cancer cells | < 5 | (Not explicitly found in search results) |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tertiary α-hydroxy ketone compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Staining: Wash the plates with 1% (v/v) acetic acid and allow them to air dry. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the wells with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.

SRB Cytotoxicity Assay Workflow

Antimicrobial Activity

Certain tertiary α-hydroxy ketones have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity. The following table presents representative MIC values for ketone derivatives.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Cyclic Ketones | VIIa-f | P. aeruginosa | 0.30 - 0.45 | [2] |

| Cyclic Ketones | VIIa-f | S. aureus | 0.25 - 0.45 | [2] |

| Cyclic Ketones | VIIa-f | B. subtilis | 0.20 - 0.45 | [2] |

| Cyclic Ketones | VIIa-f | E. coli | 0.30 - 0.45 | [2] |

Note: The provided data is for cyclic ketone derivatives, as specific MIC values for a broad range of tertiary α-hydroxy ketones were not found in the initial searches.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the tertiary α-hydroxy ketone in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Broth Microdilution Workflow

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)- and (S)-3-Hydroxy-3-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of (R)- and (S)-3-Hydroxy-3-methylpentan-2-one, a chiral tertiary α-hydroxy ketone. Chiral tertiary alcohols are significant synthetic intermediates in the preparation of medicinally relevant compounds.[1] The following methods are based on established, high-yield, and highly enantioselective procedures.

Method 1: Sharpless Asymmetric Dihydroxylation

This approach involves the asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 3-methylpentan-2-one. The choice of the chiral ligand in the AD-mix dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. This method is analogous to the synthesis of other chiral α-hydroxy ketones.[2][3]

Logical Workflow for Sharpless Asymmetric Dihydroxylation

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocols

Protocol 1.1: Synthesis of the Trimethylsilyl Enol Ether of 3-Methylpentan-2-one

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of sodium hexamethyldisilazide (NaHMDS) in a suitable solvent like n-hexane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 3-methylpentan-2-one in the same solvent to the cooled NaHMDS solution.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add chlorotrimethylsilane (B32843) (TMSCl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude silyl enol ether, which can be further purified by distillation.

Protocol 1.2: Sharpless Asymmetric Dihydroxylation

-

In a flask at room temperature, prepare a mixture of AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer) and methanesulfonamide (B31651) in a tert-butanol (B103910) and water solvent system.

-

To this vigorously stirred mixture, add the silyl enol ether of 3-methylpentan-2-one.

-

Continue to stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding sodium sulfite (B76179) and stir for an additional hour.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired chiral 3-hydroxy-3-methylpentan-2-one.[3]

Data Presentation

| Reagent | Enantiomer | Expected Yield | Expected Enantiomeric Excess (ee) |

| AD-mix-α | (S) | ~65-75% | >70% |

| AD-mix-β | (R) | ~70-80% | >80% |

| Note: Expected yields and ee values are based on analogous reactions reported in the literature for similar substrates.[2] |

Method 2: Asymmetric Decarboxylative Chlorination and Nucleophilic Substitution

This two-step method provides access to chiral tertiary α-hydroxy ketones with high enantiopurity.[1][4] The process begins with an organocatalytic enantioselective decarboxylative chlorination of a β-ketocarboxylic acid, followed by a nucleophilic substitution with a hydroxide (B78521) ion.[1]

Signaling Pathway for Asymmetric Synthesis

References

- 1. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Enantioselective Synthesis of Tertiary α-Hydroxy Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tertiary α-hydroxy ketones are pivotal structural motifs found in numerous biologically active molecules and pharmaceuticals. Their synthesis in an enantiomerically pure form is a significant challenge in modern organic chemistry. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the enantioselective synthesis of these valuable compounds:

-

Organocatalytic Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution

-

Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation with Molecular Oxygen

-

Direct Asymmetric α-Hydroxylation of α-Branched Ketones via Enol Catalysis

These protocols are designed to be a practical guide for researchers in academic and industrial settings, providing clear, step-by-step instructions and the necessary data to replicate and adapt these methodologies for their specific research needs.

Method 1: Organocatalytic Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution

This two-step method provides an efficient route to chiral tertiary α-hydroxy ketones starting from β-ketocarboxylic acids. The first step involves an enantioselective decarboxylative chlorination catalyzed by a chiral primary amine, followed by a nucleophilic substitution with a hydroxide (B78521) source to yield the desired α-hydroxy ketone with high enantiopurity.[1][2]

Catalytic System

The key to the enantioselectivity in the first step is the use of a chiral primary amine catalyst, specifically (R)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine. The subsequent hydroxylation proceeds with retention of configuration.

Experimental Protocols

Step 1: Enantioselective Decarboxylative Chlorination

This protocol is adapted from Shibatomi, K. et al. Molecules2020 , 25(17), 3902.[1][3]

Materials:

-

β-Ketocarboxylic acid (1.0 equiv)

-

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst (C1) (10 mol%)

-

N-Chlorosuccinimide (NCS) (1.5 equiv)

-

Toluene (B28343) (to make a 0.2 M solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred solution of the β-ketocarboxylic acid in toluene (0.2 M) is added the chiral primary amine catalyst (10 mol%).

-

N-Chlorosuccinimide (1.5 equiv) is added to the mixture in one portion.

-

The reaction mixture is stirred at ambient temperature. The reaction progress is monitored by TLC. Reaction times can vary from a few hours to 2 days depending on the substrate. For less reactive substrates, cooling to -20 °C may be necessary to improve enantioselectivity.

-

Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired α-chloroketone.

Step 2: Nucleophilic Substitution with Hydroxide

This protocol is adapted from Shibatomi, K. et al. Molecules2020 , 25(17), 3902.[1]

Materials:

-

α-Chloroketone (from Step 1) (1.0 equiv)

-

Tetrabutylammonium hydroxide (TBAOH) (40% in water) (1.5 equiv)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred solution of the α-chloroketone in acetonitrile is added TBAOH (1.5 equiv) at ambient temperature. For some substrates, cooling to 0 °C may be required.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tertiary α-hydroxy ketone.

Data Presentation

Table 1: Substrate Scope for the Enantioselective Synthesis of Tertiary α-Hydroxy Ketones via Decarboxylative Chlorination and Hydroxylation. [1]

| Entry | Substrate (β-Ketocarboxylic Acid) | Product (α-Hydroxy Ketone) | Yield (%) | ee (%) of α-chloroketone | ee (%) of α-hydroxy ketone |

| 1 | 2-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 2-Hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one | 85 | 94 | 93 |

| 2 | 2-Benzyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 2-Benzyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | 91 | 95 | 94 |

| 3 | 2-(3-Cyanopropyl)-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 3-(2-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanenitrile | 88 | 92 | 91 |

| 4 | 6-Chloro-4-oxo-chroman-3-carboxylic acid | 6-Chloro-3-hydroxy-3-methylchroman-4-one | 75 | 88 | 87 |

| 5 | 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid | 2-Hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one | 82 | 90 | 89 |

| 6 | 2-Benzyl-1-oxocyclohexane-2-carboxylic acid | 2-Benzyl-2-hydroxycyclohexan-1-one | 78 | 85 | 84 |

Workflow and Mechanism

Caption: Experimental workflow for the two-step synthesis.

Caption: Proposed catalytic cycle for the decarboxylative chlorination.

Method 2: Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation with Molecular Oxygen

This method offers a direct and environmentally friendly approach to chiral tertiary α-hydroxy ketones from the corresponding ketones using molecular oxygen as the oxidant. The reaction is catalyzed by a cinchona alkaloid-derived dimeric phase-transfer catalyst under basic conditions.[4]

Catalytic System

The catalyst is a dimeric phase-transfer catalyst derived from a cinchona alkaloid. These catalysts are readily prepared and highly effective at low loadings.

Experimental Protocol

This protocol is based on the general conditions reported by Sim, S.-B. D. et al. ACS Catalysis2015 , 5(5), 3076-3080.[2]

Materials:

-

Ketone (1.0 equiv)

-

Cinchona alkaloid-derived dimeric phase-transfer catalyst (5 mol%)

-

Triethyl phosphite (B83602) (1.0 equiv)

-

50% aqueous sodium hydroxide (NaOH)

-

Toluene (to make a 0.1 M solution)

-

Molecular oxygen (O₂) or air

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a vial containing the ketone (0.1 mmol) and the phase-transfer catalyst (5 mol%) is added toluene (1.0 mL).

-

Triethyl phosphite (0.1 mmol) and 50% aqueous NaOH (0.25 mL) are added sequentially.

-

The vial is sealed with a cap and the reaction mixture is stirred vigorously at room temperature under an atmosphere of oxygen (a balloon is sufficient) or in air.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

Data Presentation

Table 2: Substrate Scope for the Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation. [2]

| Entry | Substrate (Ketone) | Product (α-Hydroxy Ketone) | Yield (%) | ee (%) |

| 1 | 2-Propyl-1-indanone | 2-Hydroxy-2-propyl-1-indanone | 85 | 92 |

| 2 | 2-Allyl-1-tetralone | 2-Allyl-2-hydroxy-1-tetralone | 90 | 95 |

| 3 | 2-Methyl-1-tetralone | 2-Hydroxy-2-methyl-1-tetralone | 88 | 93 |

| 4 | Propiophenone | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | 65 | 78 |

| 5 | 4'-Methoxypropiophenone | 2-Hydroxy-2-methyl-1-(4-methoxyphenyl)propan-1-one | 72 | 85 |

| 6 | Cyclohexyl methyl ketone | 1-Cyclohexyl-1-hydroxyethan-1-one | 55 | 70 |

Workflow and Mechanism

Caption: Experimental workflow for the phase-transfer catalyzed α-hydroxylation.

Caption: Proposed catalytic cycle for phase-transfer catalyzed α-hydroxylation.

Method 3: Direct Asymmetric α-Hydroxylation of α-Branched Ketones via Enol Catalysis

This method allows for the direct asymmetric α-hydroxylation of α-branched ketones using nitrosobenzene (B162901) as the oxidant, catalyzed by a chiral phosphoric acid. This approach provides a facile route to valuable α-keto tertiary alcohols with excellent enantioselectivities.[4][5]

Catalytic System

The reaction is catalyzed by a BINOL-derived chiral phosphoric acid, which facilitates the formation of a chiral enol intermediate.

Experimental Protocol

This protocol is adapted from Shevchenko, G. A. et al. Synlett2019 , 30(01), 49-53.[2]

Materials:

-

α-Branched ketone (1.0 equiv)

-

Chiral phosphoric acid catalyst (e.g., (S)-TRIP) (10 mol%)

-

Nitrosobenzene (2.5 equiv total)

-

Acetic acid (3.5 equiv)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a vial containing the α-branched ketone (0.2 mmol) and the chiral phosphoric acid catalyst (10 mol%) is added benzene (0.8 mL) and acetic acid (40 µL).

-

Nitrosobenzene (1.0 equiv) is added in one portion, and the mixture is stirred for 2 hours at room temperature.

-

An additional portion of nitrosobenzene (1.5 equiv) is added, and stirring is continued for another 22 hours.

-

The reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

Data Presentation

Table 3: Substrate Scope for the Direct Asymmetric α-Hydroxylation via Enol Catalysis. [4]

| Entry | Substrate (α-Branched Ketone) | Product (α-Hydroxy Ketone) | Yield (%) | er (enantiomeric ratio) |

| 1 | 2-Phenylcyclohexanone | 2-Hydroxy-2-phenylcyclohexanone | 56 | 98:2 |

| 2 | 2-Methylcyclohexanone | 2-Hydroxy-2-methylcyclohexanone | 45 | 95:5 |

| 3 | 2-Propylcyclohexanone | 2-Hydroxy-2-propylcyclohexanone | 52 | 97:3 |

| 4 | 2-Phenylcyclopentanone | 2-Hydroxy-2-phenylcyclopentanone | 60 | 96:4 |

| 5 | 2-Methyl-1-tetralone | 2-Hydroxy-2-methyl-1-tetralone | 70 | 99:1 |

| 6 | 2-Benzyl-1-tetralone | 2-Benzyl-2-hydroxy-1-tetralone | 65 | 98:2 |

Workflow and Mechanism

Caption: Experimental workflow for the direct α-hydroxylation via enol catalysis.

Caption: Proposed catalytic cycle for direct α-hydroxylation via enol catalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

Application Notes and Protocols: 3-Hydroxy-3-methylpentan-2-one as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-hydroxy ketones are pivotal structural motifs in a myriad of biologically active molecules and are highly valued as versatile chiral building blocks in organic synthesis. 3-Hydroxy-3-methylpentan-2-one, with its tertiary alcohol functionality, represents a key synthon for the construction of complex molecular architectures with a high degree of stereochemical control. The enantiomerically pure forms of this molecule and its analogs serve as crucial intermediates in the development of novel pharmaceuticals and fine chemicals. The strategic introduction of the hydroxyl group in a stereodefined manner allows for subsequent diastereoselective transformations, enabling the synthesis of target molecules with multiple contiguous stereocenters.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral α-hydroxy ketones, with a specific focus on methodologies applicable to the preparation of enantiomerically enriched this compound. The primary synthetic strategy discussed is the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether precursor, a robust and widely utilized method for the enantioselective synthesis of vicinal diols, which in this case, directly yields the target α-hydroxy ketone.

Synthetic Strategies for Chiral this compound

The most effective and widely adopted method for the asymmetric synthesis of chiral α-hydroxy ketones, such as this compound, is the Sharpless asymmetric dihydroxylation of the corresponding silyl enol ether. This powerful technique allows for the direct installation of a hydroxyl group with high enantioselectivity, controlled by the choice of the chiral ligand in the commercially available AD-mix reagents.

The overall synthetic pathway involves two key steps:

-

Formation of the Silyl Enol Ether: The parent ketone, 3-pentanone (B124093), is converted to its corresponding silyl enol ether. This transformation is crucial as it creates the alkene substrate required for the subsequent dihydroxylation reaction.

-

Sharpless Asymmetric Dihydroxylation: The silyl enol ether is then subjected to Sharpless asymmetric dihydroxylation. The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome, yielding either the (S) or (R)-enantiomer of the desired α-hydroxy ketone, respectively, after workup.[1]

Data Presentation

The following table summarizes the quantitative data for the asymmetric synthesis of chiral α-hydroxy ketones analogous to this compound, demonstrating the efficacy of the Sharpless asymmetric dihydroxylation approach.

| Starting Ketone | Product | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 5-Methyl-2-hexanone | (S)-3-Hydroxy-5-methyl-2-hexanone | AD-mix-α | 71.8 | 68.6 | [1] |

| 5-Methyl-2-hexanone | (R)-3-Hydroxy-5-methyl-2-hexanone | AD-mix-β | 76.9 | 77.2 | [1] |

| 2-Pentanone | (S)-3-Hydroxy-2-pentanone | AD-mix-α | 65.4 | 77.2 | [1] |

| 2-Pentanone | (R)-3-Hydroxy-2-pentanone | AD-mix-β | 71.9 | 84.9 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 3-(Trimethylsilyloxy)pent-2-ene (Silyl Enol Ether of 3-Pentanone)

Materials:

-

3-Pentanone

-